1-(2-Pyrimidinyl)-2-propanone

Vue d'ensemble

Description

1-(2-Pyrimidyl)piperazine is a piperazine-based derivative . It is a metabolite of buspirone .

Synthesis Analysis

1-(2-Pyrimidyl)piperazine may be used as a derivatization reagent for the carboxyl groups on peptides . It can also be a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .Molecular Structure Analysis

The empirical formula of 1-(2-Pyrimidyl)piperazine is C8H12N4 and its molecular weight is 164.21 .Chemical Reactions Analysis

There are numerous methods for the synthesis of pyrimidines, which are described in various literature .Physical And Chemical Properties Analysis

The refractive index of 1-(2-Pyrimidyl)piperazine is n20/D 1.587 (lit.), its boiling point is 277 °C (lit.), and its density is 1.158 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, such as 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones, demonstrating its utility in forming complex chemical structures (Insuasty et al., 1998).

Chemical Transformations and Reactions : The compound's reactivity has been studied in various chemical reactions. For instance, its interaction with nucleophilic reagents has been explored, contributing to the understanding of its chemical behavior (Taslimi et al., 2018).

Crystallographic and Spectroscopic Elucidation : Crystallographic studies have been conducted to understand the structure of related compounds, providing insights into their molecular framework and potential applications (Abdel-Jalil et al., 2015).

Applications in Material Science

Semiconducting Organic Thin Films : The compound has been involved in the development of semiconducting films, demonstrating its potential in electronic and photovoltaic applications (Harding et al., 2020).

Chemiresistive Sensors : Its derivatives have been used in the creation of chemiresistive sensors, highlighting its role in sensing technologies and potential use in medical diagnostics (Mondal et al., 2018).

Implications in Forensic Science

- Forensic Analysis : The compound's degradation products and synthesis routes have been studied in forensic science, providing critical information for drug impurity profiling and law enforcement (Tsujikawa et al., 2021).

Mécanisme D'action

Target of Action

1-(2-Pyrimidinyl)-2-propanone, also known as 1-(2-Pyrimidinyl)piperazine (1-PP), is a chemical compound and piperazine derivative . It primarily targets the α2-adrenergic receptor , acting as an antagonist . This receptor plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system . Additionally, 1-PP acts as a partial agonist of the 5-HT1A receptor , which is involved in several neurological processes, including anxiety, addiction, appetite, sleep, pain perception, nausea, and vomiting .

Mode of Action

The compound interacts with its targets by binding to them, which leads to changes in their activity. As an antagonist of the α2-adrenergic receptor, 1-PP blocks the receptor’s function, preventing it from inhibiting the release of norepinephrine .

Biochemical Pathways

The action of 1-PP affects several biochemical pathways. By blocking the α2-adrenergic receptor, it increases the release of norepinephrine, which can lead to increased alertness and arousal . By partially activating the 5-HT1A receptor, it can help regulate mood and anxiety .

Pharmacokinetics

The pharmacokinetics of 1-PP involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver via the CYP3A4 enzyme . The clearance values for buspirone (a drug that metabolizes into 1-PP) and 1-PP are 13.1 and 8.2 ml/min, respectively, and the terminal elimination half-lives are 25 and 79 minutes, respectively . These properties impact the bioavailability of 1-PP, determining how much of the compound reaches the systemic circulation and how long it stays in the body .

Result of Action

The molecular and cellular effects of 1-PP’s action are primarily related to its influence on neurotransmitter release. By antagonizing the α2-adrenergic receptor, it can increase noradrenergic and dopaminergic activity . This can lead to effects such as increased alertness and arousal . Its partial agonism of the 5-HT1A receptor can lead to effects such as reduced anxiety .

Action Environment

The action, efficacy, and stability of 1-PP can be influenced by various environmental factors. For example, factors that affect the activity of the CYP3A4 enzyme, such as other drugs, certain foods, and diseases, can impact the metabolism and therefore the effectiveness of 1-PP . Additionally, genetic variations in the α2-adrenergic and 5-HT1A receptors could potentially influence the compound’s effectiveness .

Safety and Hazards

Orientations Futures

Perimidines, a class of N-heterocycles that includes pyrimidines, have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .

Propriétés

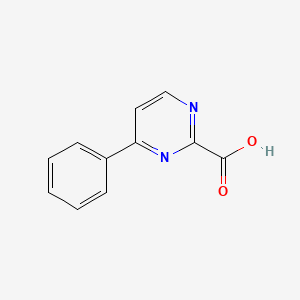

IUPAC Name |

1-pyrimidin-2-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)5-7-8-3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYKNQASNNLMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505888 | |

| Record name | 1-(Pyrimidin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyrimidinyl)-2-propanone | |

CAS RN |

75782-22-8 | |

| Record name | 1-(Pyrimidin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)

![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)

![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)